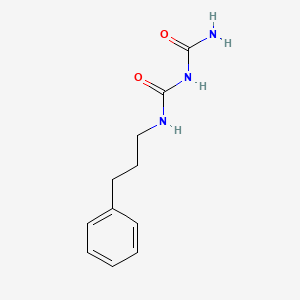

Biuret, 1-(3-phenylpropyl)-

Description

Contextualization within the Biuret (B89757) Class of Organic Molecules

Biuret, with the chemical formula H₂NCONHCONH₂, is a compound formed from the condensation of two molecules of urea (B33335). The term "biuret" also extends to a broader class of organic compounds characterized by the -(HN-CO-)₂N- functional group. These molecules are noteworthy for their role in the "biuret test," a qualitative and quantitative analytical method used to detect the presence of peptide bonds in proteins. In this test, the nitrogen atoms in the peptide bonds of proteins form a coordination complex with copper(II) ions in an alkaline solution, resulting in a characteristic color change.

1-(3-phenylpropyl)biuret, as a derivative, incorporates a 3-phenylpropyl group attached to one of the nitrogen atoms of the biuret backbone. This substitution significantly alters the molecule's polarity, steric hindrance, and potential for intermolecular interactions compared to the parent biuret molecule. The presence of the aromatic phenyl ring and the flexible propyl chain introduces lipophilic characteristics, which can be crucial for biological activity.

Table 1: Chemical Identifiers for 1-(3-phenylpropyl)biuret

| Identifier | Value |

| CAS Number | 6774-17-0 |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| IUPAC Name | 1-carbamoyl-3-(3-phenylpropyl)urea |

| SMILES | C1=CC=C(C=C1)CCCNC(=O)NC(=O)N |

| InChI | InChI=1S/C11H15N3O2/c12-10(15)14-11(16)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,12,13,14,15,16) |

Rationale for Dedicated Academic Investigation of 1-(3-phenylpropyl)biuret

The scientific interest in 1-(3-phenylpropyl)biuret stems primarily from the established and potential biological activities of the broader class of biuret derivatives. Research has demonstrated that modifying the structure of biuret can lead to compounds with a range of therapeutic properties. For instance, various biuret derivatives have been synthesized and investigated for their potential as inhibitors of enzymes such as HIV-1 protease. researchgate.net The introduction of different substituent groups onto the biuret scaffold allows for the fine-tuning of the molecule's pharmacological profile.

The 3-phenylpropyl moiety, in particular, is a structural motif found in various biologically active compounds. Its presence in 1-(3-phenylpropyl)biuret suggests the potential for interactions with biological targets, such as enzymes and receptors, that have binding pockets accommodating such lipophilic and aromatic groups. This has prompted researchers to hypothesize that 1-(3-phenylpropyl)biuret could exhibit interesting and potentially useful biological activities, warranting dedicated investigation.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to 1-(3-phenylpropyl)biuret

Current research into biuret derivatives is diverse, with a significant focus on their synthesis and potential therapeutic applications. Studies have explored the creation of novel biuret compounds and their evaluation as antiviral agents, among other activities. researchgate.net This broader research trajectory provides a fertile ground for the specific investigation of 1-(3-phenylpropyl)biuret.

However, a review of the existing scientific literature reveals a significant knowledge gap specifically concerning 1-(3-phenylpropyl)biuret. While the synthesis and activity of other biuret derivatives are documented, dedicated studies on the synthesis, characterization, and biological evaluation of 1-(3-phenylpropyl)biuret are conspicuously absent. There is a lack of published experimental data on its specific biological activities, mechanism of action, and potential therapeutic targets.

This absence of specific research represents a clear opportunity for future investigation. Key areas that remain to be explored include:

Optimized Synthesis: Developing efficient and scalable synthetic routes to produce 1-(3-phenylpropyl)biuret in high purity.

Biological Screening: Conducting comprehensive biological screening to identify any potential therapeutic activities, such as antiviral, anticancer, or enzyme inhibitory effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 1-(3-phenylpropyl)biuret to understand how structural modifications influence its biological activity.

Computational Modeling: Employing computational methods to predict the binding of 1-(3-phenylpropyl)biuret to various biological targets and to guide the design of more potent derivatives.

Structure

3D Structure

Properties

CAS No. |

6774-17-0 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

1-carbamoyl-3-(3-phenylpropyl)urea |

InChI |

InChI=1S/C11H15N3O2/c12-10(15)14-11(16)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,12,13,14,15,16) |

InChI Key |

NIMUIQUFHMZATH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1 3 Phenylpropyl Biuret

Established Synthetic Pathways for 1-(3-phenylpropyl)biuret Formation

The traditional methods for forming the biuret (B89757) backbone can be adapted for the synthesis of substituted derivatives like 1-(3-phenylpropyl)biuret. These pathways generally rely on the high-temperature condensation of urea (B33335) or its derivatives.

For the synthesis of 1-(3-phenylpropyl)biuret, this pathway can be conceptually modified in two primary ways:

Reaction of 3-Phenylpropyl Isocyanate with Urea: A more direct and selective approach involves the reaction of 3-phenylpropyl isocyanate with urea. The isocyanate, being highly electrophilic, readily reacts with the nucleophilic amine groups of urea. nih.gov This method offers better control over the substitution pattern, favoring the formation of the desired 1-substituted biuret.

Reaction of 1-(3-phenylpropyl)urea with Isocyanic Acid: Alternatively, the pre-synthesized precursor, 1-(3-phenylpropyl)urea, can be reacted with isocyanic acid. nih.gov The isocyanic acid can be generated in situ from the thermal decomposition of excess urea. The nitrogen atom of the substituted urea acts as a nucleophile, attacking the carbonyl carbon of the isocyanic acid.

A significant challenge in these thermal condensation methods is the potential for side reactions. Overheating or prolonged reaction times can lead to the formation of by-products such as triuret (B1681585) and cyanuric acid, which complicates purification and reduces the yield of the target biuret. kiche.or.krgoogle.com

The success of synthesizing 1-(3-phenylpropyl)biuret hinges on the reactivity of the chosen precursors and the selectivity of the reaction.

Precursor Reactivity: The key precursor for selective synthesis is often an isocyanate, in this case, 3-phenylpropyl isocyanate. The reactivity of an isocyanate is governed by the electronic nature of its substituent. nih.gov The 3-phenylpropyl group is generally considered to be electron-donating through induction, which might slightly decrease the electrophilicity of the isocyanate carbon compared to an aryl isocyanate. However, it remains highly susceptible to nucleophilic attack by amines or ureas. nih.govcommonorganicchemistry.com The reaction between an isocyanate and an amine (or urea) is typically rapid and can often be performed at room temperature without the need for a base. commonorganicchemistry.com

Selectivity: Achieving high selectivity for 1-(3-phenylpropyl)biuret over undesired products is paramount. When reacting 3-phenylpropyl isocyanate with urea, the primary reaction is the formation of the target molecule. However, side reactions can occur:

Self-condensation of Isocyanate: Isocyanates can react with themselves to form dimers or trimers (isocyanurates), especially at higher temperatures. nih.gov

Formation of Symmetrical Di-substituted Biuret: If 1-(3-phenylpropyl)urea is formed in situ and reacts with another molecule of 3-phenylpropyl isocyanate, a di-substituted biuret could be generated.

Formation of Unsubstituted Biuret: If urea is used in large excess and undergoes self-condensation, unsubstituted biuret will be a significant impurity. kiche.or.kr

Controlling the stoichiometry, temperature, and reaction time is crucial to maximize the yield of the desired monosubstituted product.

Exploration of Novel and Optimized Synthetic Strategies

To overcome the limitations of high-temperature condensation, such as low selectivity and harsh conditions, researchers have explored catalytic and greener synthetic routes.

Modern catalysis offers milder and more efficient pathways to biuret derivatives. While literature specifically detailing the catalytic synthesis of 1-(3-phenylpropyl)biuret is limited, general methods for substituted biurets can be applied.

Aluminum Catalysis: A binuclear aluminum alkyl complex has been demonstrated as an effective catalyst for the synthesis of biuret derivatives from secondary amines and isocyanates under solvent-free conditions at room temperature. nih.gov This approach could be adapted by reacting 3-phenylpropylamine (B116678) with two equivalents of an isocyanate source in the presence of the catalyst.

Iron Catalysis: A two-coordinate Iron(II) complex has been used as a precatalyst for the hydroamination of isocyanates. acs.org This system can produce both urea and biuret derivatives, with product selectivity controlled by modifying reaction conditions. For instance, reacting an amine with an excess of isocyanate in the presence of the iron catalyst can lead to the formation of biuret derivatives through a unique di-insertion reaction. acs.org

These catalytic methods represent a significant advancement, offering high efficiency and selectivity under milder conditions than traditional thermal methods.

| Catalyst System | Precursors | Key Advantages | Reference |

|---|---|---|---|

| Binuclear Aluminium Alkyl Complex | Secondary Amine + Isocyanate | Solvent-free, room temperature, high efficiency. | nih.gov |

| Two-coordinate Fe(II) m-terphenyl (B1677559) Complex | Amine + Isocyanate | Selectivity control via reaction conditions, atom-economical. | acs.org |

| Layered Double Hydroxide (LDH) based catalyst | Phenyl Allophanates + Amines | Reusable heterogeneous catalyst, green approach. | researchgate.net |

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org In the context of biuret synthesis, this involves using safer solvents, recyclable catalysts, and improving atom economy.

A notable development is the use of a novel heterogeneous catalyst based on layered double hydroxides (LDHs) for the synthesis of biuret derivatives. researchgate.net This catalyst, functionalized with citric acid, proved effective and reusable for the reaction of phenyl allophanates with various amines. Such heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with green chemistry principles. Furthermore, exploring "on-water" synthesis, where reactions are carried out in water, could offer a sustainable alternative to using volatile organic compounds (VOCs) as solvents. organic-chemistry.org

Reaction Mechanism Elucidation during 1-(3-phenylpropyl)biuret Formation

The formation of 1-(3-phenylpropyl)biuret, particularly from its most likely precursors—1-(3-phenylpropyl)urea and isocyanic acid, or urea and 3-phenylpropyl isocyanate—proceeds through a nucleophilic addition mechanism.

Mechanism A: Reaction of 1-(3-phenylpropyl)urea with Isocyanic Acid

Activation: Isocyanic acid (HNCO) is generated, typically from the thermal decomposition of urea. kiche.or.kr

Nucleophilic Attack: The terminal nitrogen atom of 1-(3-phenylpropyl)urea, which is a nucleophile, attacks the electrophilic carbonyl carbon of isocyanic acid.

Proton Transfer: A subsequent proton transfer from the attacking nitrogen to the nitrogen of the former isocyanic acid moiety results in the formation of the stable 1-(3-phenylpropyl)biuret structure.

Mechanism B: Reaction of Urea with 3-Phenylpropyl Isocyanate

Nucleophilic Attack: One of the nucleophilic amino groups of urea attacks the highly electrophilic carbonyl carbon of 3-phenylpropyl isocyanate. researchgate.net

Intermediate Formation: This attack forms a zwitterionic intermediate.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the attacking nitrogen to the nitrogen of the isocyanate, yielding the final 1-(3-phenylpropyl)biuret product. nih.gov

In catalytic systems, the metal center can play a role in activating the isocyanate or the amine/urea component, lowering the energy barrier for the nucleophilic attack and facilitating the reaction under milder conditions. nih.govacs.org For example, the isocyanate may coordinate to the metal center, further increasing the electrophilicity of its carbonyl carbon.

Kinetic and Thermodynamic Aspects of Reaction Progression

The synthesis of biuret and its derivatives is governed by a delicate interplay of kinetics and thermodynamics. The formation of biuret from urea, for instance, is an equilibrium process. ureaknowhow.comrsc.org

Kinetic Considerations:

The rate of formation of 1-(3-phenylpropyl)biuret would be significantly influenced by the concentration of the reactants, the temperature, and the presence of a catalyst. In the proposed synthesis from 3-phenylpropyl isocyanate and urea, the reaction rate would likely follow second-order kinetics, being dependent on the concentration of both reactants.

The reaction proceeds through a nucleophilic addition mechanism. The nitrogen of the urea molecule attacks the electrophilic carbonyl carbon of the isocyanate. The rate of this reaction is influenced by the electronic nature of the substituents. The phenylpropyl group is generally considered to be electron-donating, which might slightly decrease the reactivity of the isocyanate compared to an unsubstituted alkyl isocyanate.

Hypothetical rate data for the uncatalyzed reaction between 3-phenylpropyl isocyanate and urea at a given temperature could be represented as follows:

| Experiment | [3-phenylpropyl isocyanate] (mol/L) | [Urea] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁴ |

Thermodynamic Considerations:

The equilibrium position of the reaction can be influenced by temperature. While higher temperatures increase the reaction rate, they can also favor the reverse reaction or promote the formation of byproducts such as triuret and cyanuric acid, especially in syntheses starting from urea. kiche.or.krrsc.org

A hypothetical table of thermodynamic parameters for the formation of 1-(3-phenylpropyl)biuret from 3-phenylpropyl isocyanate and urea is presented below:

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol |

| Entropy of Reaction (ΔS) | -120 J/mol·K |

| Gibbs Free Energy (ΔG) at 298 K | -49.2 kJ/mol |

These hypothetical values indicate a spontaneous and exothermic reaction.

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of 1-(3-phenylpropyl)biuret are critically dependent on the careful control of reaction conditions.

Temperature:

Temperature has a dual effect on the synthesis. An increase in temperature generally accelerates the reaction rate, leading to shorter reaction times. nih.gov However, excessively high temperatures can lead to the decomposition of the desired product and the formation of side products. For instance, in the synthesis of biuret from urea, temperatures above 190°C can promote the formation of cyanuric acid. rsc.orgkit.edu A study on the effect of heating temperature on biuret formation from urea showed a significant increase in biuret content as the temperature was raised from 130°C to 150°C. researchgate.net A similar trend would be expected for the synthesis of substituted biurets, with an optimal temperature range needing to be determined experimentally to maximize yield and minimize byproduct formation.

Catalysis:

The use of catalysts can significantly enhance the reaction rate and allow for milder reaction conditions, which can improve product purity. Both acid and base catalysts have been shown to be effective in the synthesis of biuret and its derivatives. kiche.or.krresearchgate.net For the reaction of an isocyanate with urea, Lewis acids could activate the isocyanate group, making it more susceptible to nucleophilic attack. researchgate.net Similarly, basic catalysts can deprotonate the urea, increasing its nucleophilicity. The choice of catalyst would need to be carefully considered to avoid unwanted side reactions. A screening of various homogeneous and heterogeneous catalysts for the conversion of urea to biuret found that thionyl chloride (a homogeneous catalyst) and a mixed multicomponent bismuth molybdate/alumina catalyst (a heterogeneous catalyst) showed excellent performance. kiche.or.krresearchgate.net

Solvent:

The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield. For the reaction of 3-phenylpropyl isocyanate with urea, a polar aprotic solvent would likely be suitable to dissolve the reactants and facilitate the reaction without interfering with the isocyanate group.

Stoichiometry of Reactants:

The molar ratio of the reactants is a crucial parameter. In the synthesis from 3-phenylpropyl isocyanate and urea, using a slight excess of urea could help to ensure the complete consumption of the more valuable isocyanate. However, a large excess of urea could complicate the purification of the final product.

The following table provides a hypothetical overview of the influence of various reaction conditions on the synthesis of 1-(3-phenylpropyl)biuret from 3-phenylpropyl isocyanate and urea:

| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity |

| Temperature | Low (e.g., 60°C) | Low (slow reaction) | High |

| Moderate (e.g., 100°C) | High | Moderate | |

| High (e.g., 150°C) | Decreased (byproduct formation) | Low | |

| Catalyst | None | Low | High |

| Lewis Acid | High | Potentially lower (side reactions) | |

| Base | High | Potentially lower (side reactions) | |

| Solvent | Aprotic Polar | High | High |

| Protic | Low (isocyanate reaction with solvent) | Low | |

| Reactant Ratio (Isocyanate:Urea) | 1:1 | Moderate | Moderate |

| 1:1.2 | High | Moderate (excess urea) | |

| 1.2:1 | Lower (incomplete urea reaction) | Lower (unreacted isocyanate) |

State of the Art Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for the complete structural assignment of organic molecules like Biuret (B89757), 1-(3-phenylpropyl)-. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise mapping of the carbon-hydrogen framework and the elucidation of through-bond and through-space connectivities.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy provides foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of Biuret, 1-(3-phenylpropyl)- is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the propyl chain, and the N-H protons of the biuret moiety. The chemical shifts are influenced by the electronic environment and the proximity to electronegative atoms and π-systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the biuret group are expected to appear significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The aromatic carbons will resonate in the typical aromatic region, while the aliphatic carbons of the propyl chain will appear in the upfield region.

Predicted NMR Data for Biuret, 1-(3-phenylpropyl)-

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Phenyl Group | ||

| C1' | - | ~141.0 ppm |

| C2'/C6' | ~7.28 ppm (d) | ~128.5 ppm |

| C3'/C5' | ~7.20 ppm (t) | ~128.4 ppm |

| C4' | ~7.16 ppm (t) | ~126.0 ppm |

| Propyl Chain | ||

| C1'' | ~3.40 ppm (t) | ~40.0 ppm |

| C2'' | ~1.95 ppm (m) | ~31.0 ppm |

| C3'' | ~2.65 ppm (t) | ~33.0 ppm |

| Biuret Moiety | ||

| C2 | - | ~157.0 ppm |

| C4 | - | ~155.0 ppm |

| N1-H | ~8.5 ppm (s, broad) | - |

| N3-H₂ | ~7.5 ppm (s, broad) | - |

| N5-H₂ | ~7.0 ppm (s, broad) | - |

Note: Predicted chemical shifts (ppm) are relative to TMS. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

Application of Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignment derived from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. Key correlations would be observed between the protons of the propyl chain (H-1'' with H-2'', and H-2'' with H-3''). It would also confirm the coupling patterns within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons in the phenyl and propyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across multiple bonds, particularly at quaternary carbons and heteroatoms. Key expected correlations for Biuret, 1-(3-phenylpropyl)- would include:

Correlations from the methylene (B1212753) protons at C-1'' to the biuret carbonyl carbon (C-2) and the phenyl carbon (C-1').

Correlations from the N-H protons to the adjacent carbonyl carbons (C-2 and C-4).

Correlations from the aromatic protons to neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. NOESY could be used to investigate the preferred conformation of the phenylpropyl chain relative to the biuret group by observing through-space correlations between their respective protons.

Mass Spectrometry (MS) for Precise Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of Biuret, 1-(3-phenylpropyl)-. This is a definitive method for confirming the molecular formula.

Predicted HRMS Data for Biuret, 1-(3-phenylpropyl)-

| Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₁H₁₅N₃O₂ | 222.1237 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For Biuret, 1-(3-phenylpropyl)-, key fragmentation pathways would likely involve cleavages within the propyl chain and the biuret core.

Predicted MS/MS Fragmentation of Biuret, 1-(3-phenylpropyl)- ([M+H]⁺)

| Predicted m/z | Proposed Fragment Ion | Structural Information |

| 179.0764 | [M+H - HNCO]⁺ | Loss of isocyanic acid from the biuret moiety. |

| 131.0706 | [C₉H₁₁]⁺ | Tropylium ion, characteristic of a phenylpropyl group. |

| 117.0573 | [C₈H₉]⁺ | Phenyl-CH₂-CH₂⁺ fragment. |

| 104.0886 | [C₈H₁₂N]⁺ | Fragment containing the phenyl and adjacent nitrogen. |

| 91.0542 | [C₇H₇]⁺ | Benzyl cation, a very common fragment for phenylalkyl compounds. |

| 60.0447 | [H₂N-CO-NH₂]⁺ | Biuret fragment. |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The vibrational spectrum of Biuret, 1-(3-phenylpropyl)- would be characterized by absorption bands corresponding to the vibrations of its constituent parts.

Predicted Vibrational Frequencies for Biuret, 1-(3-phenylpropyl)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching | 3400 - 3200 | Biuret Amide |

| Aromatic C-H Stretching | 3100 - 3000 | Phenyl Ring |

| Aliphatic C-H Stretching | 3000 - 2850 | Propyl Chain |

| C=O Stretching (asymmetric) | ~1710 | Biuret Carbonyl |

| C=O Stretching (symmetric) | ~1680 | Biuret Carbonyl |

| N-H Bending | 1640 - 1600 | Biuret Amide |

| Aromatic C=C Stretching | 1600 - 1450 | Phenyl Ring |

| Aliphatic C-H Bending | 1470 - 1370 | Propyl Chain |

| C-N Stretching | 1400 - 1200 | Biuret/Amide |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Phenyl Ring |

The precise positions and intensities of the C=O and N-H bands can be sensitive to hydrogen bonding, both intramolecularly and intermolecularly, providing clues about the solid-state packing or solution-state conformation of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For 1-(3-phenylpropyl)biuret, the FTIR spectrum would be characterized by a series of absorption bands corresponding to the vibrational modes of its constituent parts: the biuret core and the 3-phenylpropyl side chain.

Key expected vibrational modes for 1-(3-phenylpropyl)biuret would include:

N-H Stretching: The N-H bonds in the biuret moiety would exhibit characteristic stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding interactions within the crystal lattice or in solution.

C=O Stretching: The two carbonyl (C=O) groups of the biuret structure are expected to show strong absorption bands in the region of 1650-1750 cm⁻¹. The presence of two distinct C=O bands could indicate different electronic environments or conformational isomers.

C-N Stretching: Vibrations of the carbon-nitrogen bonds within the biuret backbone would appear in the fingerprint region of the spectrum, typically between 1200 and 1400 cm⁻¹.

Aromatic C-H Stretching: The phenyl group of the 3-phenylpropyl substituent would give rise to C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H Stretching: The propyl chain would show C-H stretching bands in the 2850-2960 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations of the C-H bonds on the benzene (B151609) ring, appearing between 690 and 900 cm⁻¹, can indicate the substitution pattern.

Table 1: Predicted Characteristic FTIR Absorption Bands for 1-(3-phenylpropyl)biuret

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Biuret) | Stretching | 3200-3400 |

| C=O (Biuret) | Stretching | 1650-1750 |

| C-N (Biuret) | Stretching | 1200-1400 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Out-of-plane bending | 690-900 |

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of 1-(3-phenylpropyl)biuret, Raman spectroscopy would be valuable for characterizing the phenyl ring and the carbon backbone of the propyl chain.

Expected prominent Raman signals for 1-(3-phenylpropyl)biuret would include:

Aromatic Ring Breathing Mode: A strong, sharp band characteristic of the benzene ring, typically appearing around 1000 cm⁻¹.

C=C Stretching of the Phenyl Ring: Bands in the 1580-1610 cm⁻¹ region.

Symmetric C-C Stretching of the Propyl Chain.

The application of Raman spectroscopy to proteins and other biological molecules demonstrates its power in elucidating complex structures and conformational changes. nih.govnih.govyoutube.com While specific Raman data for 1-(3-phenylpropyl)biuret is not available, the principles of the technique suggest it would be a powerful tool for probing the non-polar aspects of its structure.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

While 1-(3-phenylpropyl)biuret itself is not chiral, the principles of Vibrational Circular Dichroism (VCD) are crucial for the analysis of chiral derivatives. VCD measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the three-dimensional arrangement of atoms in chiral molecules. mdpi.comnih.gov

Should a chiral center be introduced into the 1-(3-phenylpropyl)biuret molecule, for example, by substitution on the propyl chain or by creating a stereogenic nitrogen atom, VCD would be an indispensable tool for:

Determining the Absolute Configuration: By comparing the experimental VCD spectrum with theoretical spectra calculated for the different possible enantiomers, the absolute configuration of the chiral molecule can be unambiguously determined.

Analyzing Conformational Isomers: VCD is highly sensitive to the solution-phase conformation of molecules, allowing for the study of different spatial arrangements of the phenylpropyl group relative to the biuret core.

The use of VCD has been demonstrated to be effective in determining the enantiomeric purity of compounds with multiple chiral centers, even in the absence of a UV chromophore. nih.gov This highlights its potential for the detailed stereochemical analysis of complex biuret derivatives.

Electronic Spectroscopy for Electronic Structure and Conjugation Information

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV and visible light. This technique provides insights into the electronic structure and the extent of conjugation. For 1-(3-phenylpropyl)biuret, the UV-Vis spectrum is expected to be dominated by the absorptions of the phenyl group.

The phenyl ring contains a π-electron system that gives rise to characteristic absorption bands in the UV region. Typically, benzene and its simple alkyl derivatives show a strong absorption band (the E2 band) around 204 nm and a weaker, structured band (the B band) around 254 nm. The biuret moiety itself, lacking extensive conjugation, is expected to have its primary absorption in the far UV region. nih.gov

While the propyl chain acts as an insulating group, preventing direct conjugation between the phenyl ring and the biuret core, electronic interactions through space or subtle inductive effects could lead to minor shifts in the absorption maxima compared to simple alkylbenzenes. The biuret test, a well-known colorimetric assay for proteins, relies on the formation of a colored complex with copper ions, which absorbs in the visible region around 540 nm. deepscienceresearch.comwikipedia.orgjasco-global.com This principle could potentially be adapted for the quantification of 1-(3-phenylpropyl)biuret.

Table 2: Expected UV-Vis Absorption for 1-(3-phenylpropyl)biuret

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl group | π → π* (E2 band) | ~204 |

| Phenyl group | π → π* (B band) | ~254 |

| Biuret | n → σ* / π → π* | <200 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the exact positions of all atoms can be determined, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for 1-(3-phenylpropyl)biuret has not been reported, the crystal structure of the closely related compound, 1-(3-phenylpropyl)urea, has been determined. nih.gov In this structure, the molecules form double supramolecular layers through intermolecular N-H···O hydrogen bonds. The phenyl ring is oriented nearly perpendicular to the plane of the urea (B33335) group.

For 1-(3-phenylpropyl)biuret, a similar layered structure stabilized by extensive hydrogen bonding involving the additional N-H and C=O groups of the biuret moiety would be expected. The crystal structure of the parent biuret molecule has been elucidated, revealing a planar molecule with specific C-N and C=O bond distances. nih.govwikipedia.org X-ray diffraction analysis would provide invaluable data on how the bulky 3-phenylpropyl substituent influences the crystal packing and hydrogen bonding network compared to the parent biuret.

Table 3: Comparison of Expected Structural Features from X-ray Crystallography

| Feature | 1-(3-phenylpropyl)urea nih.gov | Expected for 1-(3-phenylpropyl)biuret |

| Supramolecular Assembly | Double layers | Likely layered structure |

| Key Intermolecular Interaction | N-H···O hydrogen bonds | Extensive N-H···O hydrogen bonding |

| Conformation | Phenyl ring perpendicular to urea plane | Conformation influenced by crystal packing |

| Hydrogen Bonding Motifs | R₂²(8) and R₂¹(6) motifs | Potentially more complex hydrogen bonding network |

Development of Advanced Analytical Methods for Research-Oriented Characterization of 1-(3-phenylpropyl)biuret

Beyond fundamental structural elucidation, the development of advanced analytical methods is crucial for the quantitative analysis and further characterization of 1-(3-phenylpropyl)biuret in various research contexts. This could involve the use of hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) for the separation and sensitive detection of the compound and its potential metabolites or degradation products.

Furthermore, specialized quantitative methods could be developed based on the spectroscopic properties discussed. For instance, a quantitative UV-Vis assay could be established by creating a calibration curve based on the absorbance at the λmax of the phenyl chromophore. Similarly, quantitative FTIR or Raman methods could be developed using techniques like partial least squares (PLS) regression, which are powerful for analyzing complex spectral data. The biuret reaction itself, while traditionally used for proteins, offers a potential avenue for the colorimetric quantification of biuret derivatives. deepscienceresearch.comspringernature.comdeepscienceresearch.comresearchgate.netresearchgate.netresearchgate.net The synthesis and characterization of related urea and biuret derivatives are often described in the literature, providing a basis for the development of such methods. nih.govplos.org

Chromatographic Methodologies (e.g., HPLC, GC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent powerful tools for the analytical assessment of "Biuret, 1-(3-phenylpropyl)-". While specific methods for this compound are not extensively documented in publicly available literature, established protocols for the analysis of biuret and its derivatives provide a solid foundation for method development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purity assessment of non-volatile and thermally labile compounds like "Biuret, 1-(3-phenylpropyl)-". Reversed-phase HPLC (RP-HPLC) is anticipated to be the most effective approach, given the compound's structure, which includes both polar biuret and non-polar phenylpropyl moieties.

Purity Assessment: For determining the purity of a "Biuret, 1-(3-phenylpropyl)-" sample, an RP-HPLC method would separate the main compound from any by-products or unreacted starting materials from the synthesis. The presence of the phenylpropyl group suggests that a C18 or C8 stationary phase would provide adequate retention and separation. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water would be employed. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all components in a reasonable timeframe and with good peak shape. UV detection would be suitable, with the phenyl group providing a strong chromophore.

Isolation: Preparative HPLC can be employed for the isolation and purification of "Biuret, 1-(3-phenylpropyl)-". The principles are similar to analytical HPLC, but on a larger scale, using wider columns and higher flow rates to handle larger sample loads. The fractions containing the pure compound are collected as they elute from the column.

A proposed set of starting parameters for the HPLC analysis of "Biuret, 1-(3-phenylpropyl)-", based on methods for biuret analysis, is presented in the table below. google.comresearchopenworld.com It is important to note that these are hypothetical conditions and would require optimization for this specific compound.

| Parameter | Proposed HPLC Conditions |

| Column | Kromasil C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the course of the analysis. A starting point could be 70% A, moving to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 210 nm (for the biuret structure) and 254 nm (for the phenyl group) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas chromatography is another viable technique, particularly if derivatization is employed to increase the volatility and thermal stability of the "Biuret, 1-(3-phenylpropyl)-" molecule. Without derivatization, the high polarity and potential for thermal degradation of the biuret moiety could present challenges.

Purity Assessment: For GC analysis, the sample would be vaporized and separated in a capillary column. A non-polar or medium-polarity stationary phase, such as a phenyl-substituted polysiloxane, could be suitable. The use of a Flame Ionization Detector (FID) would provide good sensitivity for this organic compound. Temperature programming, where the column temperature is gradually increased, would be essential to elute the compound of interest and any impurities.

Isolation: Preparative GC is less common than preparative HPLC for compounds of this nature but can be used for the isolation of small quantities of volatile compounds.

A hypothetical set of GC parameters is outlined below. These would require significant optimization.

| Parameter | Proposed GC Conditions |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C (with a split/splitless injector) |

| Oven Program | Initial temperature of 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, hold for 5 minutes. |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Injection Volume | 1 µL (of a dilute solution in a suitable solvent like dichloromethane (B109758) or methanol) |

The selection between HPLC and GC would ultimately depend on the specific properties of "Biuret, 1-(3-phenylpropyl)-" and the nature of the potential impurities. Given its structure, HPLC is likely the more direct and robust method for both purity assessment and isolation.

Computational Chemistry and Theoretical Modeling of 1 3 Phenylpropyl Biuret

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental for understanding a molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov For 1-(3-phenylpropyl)biuret, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry. This is achieved by finding the lowest energy arrangement of its atoms using a specific functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)) that defines the atomic orbitals. arxiv.orgmdpi.com

Once the optimized geometry is obtained, the energies and shapes of the molecular orbitals can be calculated. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org

HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and highlights electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering further clues about its reactive sites. nih.gov

Table 1: Hypothetical DFT-Derived Energetic Properties for 1-(3-phenylpropyl)biuret This table is illustrative of the type of data that would be generated from a DFT calculation and is not based on actual experimental or computational results.

| Parameter | Hypothetical Value | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

The results from DFT calculations are widely used to predict various spectroscopic parameters, which can be invaluable for confirming the structure of a synthesized compound. nih.gov

NMR Chemical Shifts: Using the optimized geometry, methods like the Gauge-Including Atomic Orbital (GIAO) can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. academie-sciences.fr These predicted shifts can be correlated with experimental spectra to aid in signal assignment and structural verification. Machine learning models trained on DFT-calculated data are also emerging as a rapid prediction tool. nih.govrsc.orgnrel.gov

Vibrational Frequencies: A frequency calculation on the optimized structure yields the molecule's normal modes of vibration. These theoretical frequencies correspond to the absorption peaks in Infrared (IR) and Raman spectra. nih.gov While calculated harmonic frequencies often require empirical scaling to match experimental anharmonic values, they are crucial for assigning specific vibrational modes to observed spectral bands.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is an extension of DFT used to calculate the energies of electronic excitations. umn.edu This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insight into the electronic transitions between molecular orbitals.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.govarxiv.org

An MD simulation of 1-(3-phenylpropyl)biuret would involve placing the molecule in a simulation box, typically filled with explicit solvent molecules like water or methanol, under defined temperature and pressure conditions. nih.gov By calculating the forces between atoms and integrating Newton's laws of motion over small time steps (on the order of femtoseconds), a trajectory of the molecule's dynamic behavior is generated.

Analysis of this trajectory would reveal:

Conformational Flexibility: The phenylpropyl and biuret (B89757) moieties are connected by single bonds, allowing for considerable rotational freedom. MD simulations can explore the accessible conformations, identify the most stable (lowest energy) conformers, and determine the energy barriers for rotating between them. biu.ac.il

MD simulations are a cornerstone of drug discovery and materials science for their ability to model how a ligand interacts with a target. nih.govmdpi.com If 1-(3-phenylpropyl)biuret were being investigated for its potential to bind to a biological receptor (e.g., a protein), a simulation of the ligand-receptor complex would be performed.

This simulation would provide detailed insights into:

Binding Mode: It would show the specific orientation and conformation of the molecule within the receptor's binding pocket.

Key Interactions: The simulation would identify and quantify the crucial intermolecular forces stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net

Binding Stability: By running the simulation for an extended period (nanoseconds to microseconds), the stability of the binding pose can be assessed. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the trajectory to estimate the binding free energy, a measure of the affinity between the molecule and its target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govchemrxiv.org

If a set of analogues of 1-(3-phenylpropyl)biuret were synthesized and their biological activities measured, a QSAR model could be developed. nih.gov The process involves:

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can include electronic properties (e.g., partial charges, HOMO/LUMO energies from DFT), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). mdpi.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a subset of these descriptors to the observed activity (e.g., IC₅₀). mdpi.comresearchgate.net

Validation and Prediction: The model is rigorously validated using statistical techniques (e.g., cross-validation) to ensure its predictive power. ucsd.edu A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts.

Ligand-Based and Structure-Based SAR Approaches

Structure-Activity Relationship (SAR) studies are crucial for understanding how the structure of a molecule influences its biological activity. Ligand-based SAR focuses on the features of a series of molecules that are known to interact with a specific target. In contrast, structure-based SAR utilizes the three-dimensional structure of the biological target to guide the design of new molecules. For 1-(3-phenylpropyl)biuret, specific studies detailing either ligand-based or structure-based SAR are not currently available in the reviewed literature.

Development of Predictive QSAR Models for 1-(3-phenylpropyl)biuret and its Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These predictive models are instrumental in screening large libraries of compounds to identify potential drug candidates. mdpi.com The development of robust QSAR models requires a significant amount of data on the biological activity of a series of structurally related compounds. nih.gov At present, there are no published QSAR models specifically developed for 1-(3-phenylpropyl)biuret or a closely related series of its analogues.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to a biological target, such as a protein. mdpi.com

Elucidation of Binding Modes with Potential Biological Receptors

Understanding the binding mode of a compound with its biological target is essential for mechanism-of-action studies and for the rational design of more potent and selective molecules. mdpi.com This involves identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor's active site. nih.gov Without identified biological targets for 1-(3-phenylpropyl)biuret, no specific molecular docking studies elucidating its binding modes are available.

Computational Screening for Novel Interacting Partners

Computational screening, often employing molecular docking, can be used to search large databases of biological targets to identify potential interacting partners for a given compound. nih.gov This approach can help in identifying new therapeutic applications for existing molecules, a process known as drug repositioning. nih.gov Currently, there is no published research detailing computational screening efforts to identify novel interacting partners for 1-(3-phenylpropyl)biuret.

Machine Learning and Artificial Intelligence Applications in 1-(3-phenylpropyl)biuret Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and development by enabling the analysis of vast datasets to predict compound properties, identify potential drug candidates, and optimize molecular structures. nih.govmdpi.com These technologies can accelerate various stages of the drug discovery pipeline, from target identification to lead optimization. oeaw.ac.at However, the application of ML and AI in research specifically focused on 1-(3-phenylpropyl)biuret has not been reported in the available scientific literature.

Research on Biological and Pharmacological Activities: Mechanistic Insights

Mechanistic Studies of Enzyme Inhibition by 1-(3-phenylpropyl)biuret

The structure of 1-(3-phenylpropyl)biuret suggests a potential for interaction with various enzyme systems, a characteristic that is often harnessed for therapeutic intervention.

While specific studies on the enzyme inhibition of 1-(3-phenylpropyl)biuret are not extensively documented in publicly available literature, the broader class of biuret (B89757) derivatives has shown promise in this area. For instance, certain glycosyl biuret derivatives have been found to exhibit moderate inhibitory activity against enzymes such as rabbit muscle glycogen (B147801) phosphorylase b and human salivary α-amylase. This suggests that the biuret core of 1-(3-phenylpropyl)biuret could potentially serve as a scaffold for designing inhibitors of various enzymes. The phenylpropyl group, on the other hand, is a common feature in many biologically active compounds and could contribute to the binding affinity and specificity of the molecule to target enzymes. The lipophilic nature of the phenylpropyl side chain may facilitate entry into active sites of enzymes that have hydrophobic pockets.

The broader family of phenylpropanoids, which share the phenylpropyl structural element, are known for a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. These activities are often mediated through the inhibition of key enzymes involved in pathological processes. Therefore, it is plausible that 1-(3-phenylpropyl)biuret could interact with enzymes involved in inflammatory pathways or microbial growth, though specific targets remain to be identified through dedicated research.

Detailed kinetic and thermodynamic studies are crucial for understanding the nature and strength of the interaction between an inhibitor and an enzyme. Such studies provide insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the binding affinity (dissociation constant, Kd), and the thermodynamic driving forces (enthalpy and entropy changes) of the binding event.

As of the current body of scientific literature, specific kinetic and thermodynamic data for the binding of 1-(3-phenylpropyl)biuret to any enzyme are not available. Future research in this area would be essential to quantify its inhibitory potency and to guide the rational design of more effective analogs.

Receptor Binding and Modulation Studies

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating physiological responses. The structural features of 1-(3-phenylpropyl)biuret suggest potential interactions with various receptor types.

Direct experimental data from receptor binding assays for 1-(3-phenylpropyl)biuret are not presently available. However, the presence of the phenylpropyl group is significant, as this moiety is found in many ligands for various receptors. For example, compounds with a phenylalkyl structure are known to interact with a range of receptors, including those in the central nervous system.

Computational modeling and docking studies could provide initial insights into the potential receptor targets for 1-(3-phenylpropyl)biuret. Such in silico approaches can predict the binding affinity and mode of interaction with the binding sites of known receptors, thereby guiding experimental validation.

The modulation of intracellular signaling pathways is a downstream consequence of receptor binding or enzyme inhibition. Given the lack of specific data on the receptor binding and enzyme inhibition of 1-(3-phenylpropyl)biuret, there is correspondingly no information on its effects on specific signaling pathways.

Future research could explore the impact of this compound on well-established signaling cascades, such as the MAP kinase pathway, the PI3K/Akt pathway, or NF-κB signaling, which are often implicated in the biological activities (e.g., anti-inflammatory, anticancer) observed for phenylpropanoids and other related compounds.

Pathway Inhibition Research

Based on the known activities of structurally related compounds, one could hypothesize that 1-(3-phenylpropyl)biuret might have a role in pathways related to inflammation, oxidative stress, or microbial pathogenesis. However, without direct experimental evidence, these remain speculative areas for future investigation. The scientific community awaits dedicated studies to elucidate the specific pathways modulated by this compound and to understand the molecular mechanisms underpinning its potential pharmacological effects.

Design, Synthesis, and Evaluation of Derivatives and Analogues of 1 3 Phenylpropyl Biuret

Rational Design Principles for New 1-(3-phenylpropyl)biuret Analogues

The design of new analogues of 1-(3-phenylpropyl)biuret is guided by established medicinal chemistry principles aimed at optimizing molecular properties to enhance biological activity, selectivity, and pharmacokinetic profiles. These strategies involve systematic modifications of the parent structure.

Bioisosteric Replacements and Scaffold Hop Strategies

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of a functional group with another that shares similar physicochemical or topological properties. spirochem.comipinnovative.com This approach is used to modulate a compound's size, shape, electronic distribution, and polarity to improve efficacy, alter metabolic stability, or secure novel intellectual property. spirochem.commdpi.com For the 1-(3-phenylpropyl)biuret scaffold, several bioisosteric replacements can be proposed.

Phenyl Ring Analogues: The terminal phenyl group can be replaced with various aromatic and heteroaromatic rings to explore different binding interactions. Common bioisosteres for a phenyl ring include pyridine, thiophene, and other five- or six-membered heterocycles. researchgate.net This strategy can introduce new hydrogen bond donors or acceptors and alter the molecule's electronic properties.

Biuret (B89757) Core Modifications: The biuret moiety, characterized by the -NH-CO-NH-CO-NH- structure, offers several opportunities for bioisosteric replacement. The central carbonyl group could be replaced with a thiocarbonyl group (C=S) to modulate hydrogen bonding capacity and lipophilicity. Alternatively, the entire biuret core could be considered for replacement in a scaffold hop.

Scaffold hopping aims to identify isofunctional molecules built on entirely different core structures. biosolveit.denih.gov This advanced strategy can lead to compounds with significantly different physical properties but similar biological activity, potentially overcoming issues like toxicity or poor pharmacokinetics associated with the original scaffold. nih.govbhsai.org A potential scaffold hop for the biuret core could involve replacing it with a constrained cyclic structure or a different linear arrangement of hydrogen bond donors and acceptors that mimic the biuret's interaction profile. Computational methods are frequently employed to identify and evaluate potential replacement scaffolds from vast chemical libraries. biosolveit.denih.govresearchgate.net

Exploration of Peripheral Modifications on the Phenylpropyl and Biuret Moieties

Peripheral modifications involve adding or changing substituents on the core scaffold to probe structure-activity relationships (SAR).

Phenylpropyl Moiety Modifications: Research on analogues of GBR 12909, which contains a 3-phenylpropyl side chain, provides a valuable model for potential modifications. nih.gov Studies on these related compounds have shown that introducing substituents at the C2 and C3 positions of the propyl chain can significantly impact binding affinity for biological targets like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov

Key findings from these studies that could inform the design of 1-(3-phenylpropyl)biuret analogues include:

Stereochemistry and Electronic Effects: In related series, a substituent with a lone pair of electrons in the S-configuration at the C2 position was found to enhance DAT affinity. nih.gov

Steric Hindrance: The steric bulk of substituents can be detrimental to binding affinity. nih.gov

Hybridization: The introduction of sp2-hybridized substituents on the propyl chain has been shown to negatively affect binding in some systems. nih.gov

Based on these findings, a rational exploration for 1-(3-phenylpropyl)biuret analogues would involve synthesizing derivatives with small, electron-rich substituents (e.g., fluoro, hydroxyl, methoxyl) at the C2 and C3 positions of the phenylpropyl chain. nih.gov

A summary of potential peripheral modifications is presented below.

| Moiety | Position of Modification | Type of Modification | Rationale |

| Phenyl Ring | para-, meta-, ortho- | Halogens (F, Cl), CH₃, OCH₃, CF₃ | Modulate electronics and lipophilicity |

| Propyl Chain | C2 or C3 | OH, OCH₃, F, CH₃ | Probe steric and electronic effects on target binding nih.gov |

| Biuret Core | Terminal Nitrogens | Alkylation, Arylation | Alter H-bonding capacity and steric profile |

Synthetic Routes and Methodologies for Analogues

The synthesis of 1-(3-phenylpropyl)biuret and its analogues can be achieved through several established chemical routes. The general preparation of organic biurets often involves the reaction of an amine with an isocyanate.

A plausible route for the parent compound, 1-(3-phenylpropyl)biuret, would start from 3-phenylpropylamine (B116678). This starting material can be reacted with an excess of an isocyanate-generating reagent, or in a stepwise fashion. A common method for forming substituted biurets is the pyrolysis of urea (B33335) or the reaction of an amine with multiple equivalents of urea or its derivatives under thermal conditions. google.comgoogle.com

For the synthesis of analogues with modified phenylpropyl chains, such as those hydroxylated or fluorinated, the corresponding substituted 3-phenylpropanol or related precursor would be required. These precursors can be converted to the amine before the biuret formation step. For example, the synthesis of C2- and C3-substituted phenylpropylamines has been documented and involves steps like alane reduction of amides or conversion from corresponding acids. nih.gov

A generalized synthetic approach for creating a library of analogues could involve:

Synthesis of Substituted Phenylpropylamines: This can be achieved from corresponding phenylpropionic acids or phenylpropanols, which are often commercially available or accessible through standard synthetic transformations.

Biuret Formation: The synthesized amine can be reacted with reagents to form the biuret. One modern and efficient method involves the reaction of the primary amine with trimethylsilyl (B98337) isocyanate (TMSNCO), which has been shown to produce biurets in high yields. rsc.org

Purification: The final compounds would be purified using standard techniques such as recrystallization or column chromatography.

The synthesis of diarylurea derivatives, which are structurally related to biurets, often involves the reaction of an amine with an aryl isocyanate, followed by purification. nih.govresearchgate.net This methodology could be adapted for creating N-aryl substituted biuret analogues.

Mechanistic Comparative Analysis of Analogues’ Biological Activities

A mechanistic analysis seeks to understand how newly synthesized analogues interact with biological systems. This typically involves in vitro assays to measure activity against specific targets and to compare the potency and selectivity of different analogues.

Differential Effects of Structural Modifications on Target Interactions

The biological effects of the synthesized analogues would be highly dependent on the specific structural changes made. By comparing the activities of systematically modified compounds, a structure-activity relationship (SAR) can be established. nih.gov

For instance, if targeting a specific protein, the following comparisons would be informative:

Phenyl Ring Substituents: Comparing the activity of a para-fluoro versus a para-methyl analogue would reveal whether electron-withdrawing or electron-donating groups are preferred. This provides insight into the electronic nature of the target's binding pocket.

Propyl Chain Modifications: As seen in related compound series, adding a hydroxyl group to the C2 or C3 position of the propyl chain and testing both stereoisomers (R and S) could reveal critical hydrogen-bonding interactions and stereo-specific requirements of the binding site. nih.gov

Biuret Core: The biuret moiety is rich in hydrogen bond donors and acceptors. Comparing the activity of the parent biuret with an analogue where one N-H has been methylated can determine the importance of that specific hydrogen bond donor for biological activity.

An example of SAR data from a related series of N-beta-phenylpropionyl-L-tyrosine derivatives demonstrates these principles.

| Compound | Key Structural Feature | Relative Activity |

| N-beta-phenylpropionyl-L-tyrosine | Phenyl group | Baseline |

| N-beta-cyclohexylpropionyl-L-tyrosine | Cyclohexyl replaces Phenyl | ~10x stronger |

| N-beta-phenylpropionyl-N-methyl-L-tyrosine | N-methylation of peptide bond | No effect |

| N-beta-phenylpropionyl-L-tyrosine amide | Amide replaces carboxylic acid | Similar to baseline |

| (Data derived from analogous systems to illustrate SAR principles) nih.gov |

This type of analysis allows medicinal chemists to build a pharmacophore model—a three-dimensional map of the essential features required for biological activity.

Chemoinformatic and Computational Profiling of Analogues

Computational tools are integral to modern drug design and can be used to predict the properties of designed analogues before their synthesis, saving time and resources.

Molecular Docking: A primary computational technique is molecular docking, which predicts how a ligand (the analogue) binds to the three-dimensional structure of a target protein. nih.gov Using software like AutoDock, a library of virtual 1-(3-phenylpropyl)biuret analogues can be docked into the active site of a hypothesized target. nih.govnih.gov The results can provide:

Binding Pose: The predicted orientation of the analogue in the binding site.

Binding Energy: An estimated score of the binding affinity, allowing for the ranking of analogues.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the analogue and amino acid residues in the target protein.

Pharmacophore Modeling and Virtual Screening: If a set of active analogues is identified through experimental screening, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features necessary for activity. This pharmacophore can then be used as a query to screen large virtual databases of compounds to identify novel scaffolds that match the required features, an approach known as topology-based scaffold hopping. biosolveit.de

ADMET Prediction: Chemoinformatic tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. Predicting properties like solubility, permeability, and potential metabolic liabilities early in the design process helps prioritize which compounds to synthesize.

By integrating these rational design principles, synthetic methodologies, and analytical techniques, a comprehensive research program can efficiently explore the chemical space around the 1-(3-phenylpropyl)biuret scaffold to identify novel compounds with desired biological activities.

Applications in Advanced Chemical and Materials Science Excluding Clinical/agricultural Product Formulation

Role of 1-(3-phenylpropyl)biuret as a Synthetic Intermediate in Fine Chemical Synthesis

The synthesis of 1-(3-phenylpropyl)biuret is typically achieved through the reaction of a urea (B33335) derivative with a precursor that introduces the 3-phenylpropyl group, a process that may involve condensation reactions. ontosight.ai In turn, the reactivity of the biuret (B89757) moiety makes 1-(3-phenylpropyl)biuret a potential intermediate in the synthesis of more complex organic molecules. ontosight.ai The N-H bonds of the biuret group can undergo various reactions, including substitution, allowing for the attachment of additional functional groups.

For instance, the thermal decomposition of substituted ureas can yield isocyanates and amines. nih.gov This suggests that under specific conditions, 1-(3-phenylpropyl)biuret could serve as a precursor to isocyanates or other reactive intermediates valuable in organic synthesis. The general reactivity of biurets allows them to be used as building blocks for larger molecules, and the specific properties imparted by the 3-phenylpropyl group, such as solubility and steric hindrance, would influence its suitability for particular synthetic pathways. ontosight.ai

Coordination Chemistry: 1-(3-phenylpropyl)biuret as a Ligand in Metal Complexes

The biuret structure is well-known for its ability to act as a ligand, coordinating with metal ions to form stable complexes. The classic "biuret test" relies on the formation of a colored coordination complex between copper(II) ions and peptide bonds, which are structurally similar to the bonds in the biuret molecule. wikilectures.euwikipedia.org In an alkaline medium, the nitrogen atoms of the biuret can deprotonate, acting as strong electron donors to coordinate with a central metal ion. ru.nl

The synthesis of metal-biuret complexes typically involves the reaction of a metal salt with the biuret ligand in a suitable solvent, often under basic conditions to facilitate deprotonation of the ligand. researchgate.netresearchgate.net While specific studies detailing the synthesis of complexes with 1-(3-phenylpropyl)biuret are not prevalent in the literature, research on analogous alkyl-substituted biurets provides insight into the expected procedures. For example, bis-biuretato complexes of copper(II) and nickel(II) can be oxidized to form stable complexes with the metal in a +3 oxidation state. ru.nl

However, attempts to prepare 3-phenylbiuretato complexes of Cu(III) and Ni(III) have been reported to be unsuccessful. This failure was attributed to the electron-withdrawing nature of the phenyl group, which reduces the basicity of the ligand, thereby inhibiting the oxidation of the metal center. ru.nl This finding suggests that the synthesis of similar complexes with 1-(3-phenylpropyl)biuret might also present challenges.

The characterization of such metal complexes would typically involve a suite of analytical techniques to confirm the structure and binding.

Table 1: Illustrative Characterization Data for a Hypothetical Metal Complex of 1-(3-phenylpropyl)biuret

This table represents the type of data that would be collected to characterize a metal complex of 1-(3-phenylpropyl)biuret, based on standard methods used for similar compounds. researchgate.netresearchgate.netnih.gov

| Analytical Technique | Expected Observation/Data | Purpose |

| Elemental Analysis (C,H,N) | Experimental percentages matching the calculated formula of the complex. | Confirms the stoichiometry of the ligand-to-metal ratio. |

| FTIR Spectroscopy | Shift in N-H and C=O stretching frequencies upon coordination. Appearance of new M-N bands. | Identifies which atoms of the ligand are bonded to the metal ion. |

| UV-Visible Spectroscopy | d-d transition bands providing information on the coordination geometry. | Helps determine the geometry of the complex (e.g., octahedral, square planar). |

| Magnetic Susceptibility | Measurement of magnetic moment to determine the number of unpaired electrons. | Confirms the oxidation state of the metal ion in the complex. |

| X-ray Crystallography | Precise bond lengths, bond angles, and overall 3D structure. | Provides definitive structural proof of the complex. |

The biuret ligand can coordinate to metal ions in several ways. Most commonly, it acts as a bidentate ligand, binding through two deprotonated nitrogen atoms to form a stable five-membered ring with the metal ion. ru.nl Another possibility is coordination through the oxygen atoms of the carbonyl groups. researchgate.net The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the biuret.

Potential Contributions to Polymer Science and Advanced Materials

The functional groups within 1-(3-phenylpropyl)biuret present opportunities for its use in the development of new polymers and supramolecular materials.

Biuret groups are a known structural feature in polymer chemistry, particularly in the context of polyurethanes. Biuret structures can be formed from the reaction of excess isocyanate with urea linkages, which themselves are formed from the reaction of isocyanates with water. researchgate.net This can lead to cross-linking in polyurethane foams. A patent describes the use of pre-formed biuret-containing polyisocyanates in the production of polyurethane plastics to modify their properties. google.com

Given this precedent, 1-(3-phenylpropyl)biuret could potentially be incorporated into polymeric chains. Its two N-H groups could react with difunctional compounds like diisocyanates or diacyl chlorides to form new polymers. The pendant 3-phenylpropyl group would act as a bulky side chain, influencing the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. The aromatic phenyl ring could also introduce favorable properties like thermal stability and specific intermolecular interactions (pi-stacking).

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and pi-stacking. The 1-(3-phenylpropyl)biuret molecule contains all the necessary components for forming such assemblies.

Hydrogen Bonding: The biuret core has multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups), allowing for the formation of extensive hydrogen-bonded networks.

Pi-Stacking: The phenyl ring on the 3-phenylpropyl substituent can interact with other aromatic rings through pi-pi stacking interactions.

These interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. The interplay between the strong, directional hydrogen bonds of the biuret group and the weaker, non-directional van der Waals and pi-stacking forces of the phenylpropyl group could lead to complex and potentially useful material properties. For comparison, the closely related compound 1-(3-phenylpropyl)urea is known to form double supramolecular layers in its crystal structure through extensive N-H···O hydrogen bonding. wikilectures.eu This suggests that 1-(3-phenylpropyl)biuret would have a similar, if not greater, capacity for forming intricate supramolecular architectures.

Degradation Pathways and Environmental Fate Studies Mechanistic Focus

Photochemical and Chemical Degradation Mechanisms of 1-(3-phenylpropyl)biuret

Sunlight-induced, or photochemical, degradation can be a significant pathway for the breakdown of organic molecules in the environment. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. Key areas of investigation for 1-(3-phenylpropyl)biuret would include identifying the chromophores within the molecule—likely the phenyl ring and the carbonyl groups of the biuret (B89757) structure—that absorb environmental radiation. Subsequent reactions could involve photo-oxidation, photo-hydrolysis, or rearrangement.

Chemical degradation, occurring without the influence of light, is another critical aspect. This would involve studying the compound's stability in various environmental matrices, such as water and soil, and its reactivity with naturally occurring chemical species. The hydrolysis of the amide bonds in the biuret structure is a potential degradation pathway, which would be influenced by pH and temperature. However, specific experimental data on the rates and products of these degradation routes for 1-(3-phenylpropyl)biuret are currently unavailable.

Biochemical and Microbial Transformation Pathways

The transformation of chemical compounds by microorganisms is a fundamental component of their environmental fate. For compounds like 1-(3-phenylpropyl)biuret, which contains nitrogen and carbon, it could potentially serve as a nutrient source for certain microbes. Studies on related compounds, such as phenylurea herbicides, have shown that microbial degradation often initiates with the enzymatic modification of the side chains. researchgate.net

A plausible, though unconfirmed, pathway for 1-(3-phenylpropyl)biuret could involve the initial enzymatic cleavage of the phenylpropyl group from the biuret backbone. This could be followed by the breakdown of the biuret structure itself. The biuret molecule (H₂N-CO-NH-CO-NH₂) is known to be biodegradable, often hydrolyzed by the enzyme biuret hydrolase into allophanate, which is then further metabolized. wikipedia.orgnih.gov However, whether the presence of the 1-(3-phenylpropyl) group affects the accessibility of the biuret core to microbial enzymes is a key question that remains unanswered by current research.

Studies on Metabolic Fate in Model Biological Systems (excluding human clinical metabolism)

To understand the potential for bioaccumulation and the metabolic pathways within organisms, studies using model biological systems are essential. Such studies would involve exposing organisms like bacteria, fungi, or aquatic species to 1-(3-phenylpropyl)biuret and analyzing the resulting metabolites. This would help to identify the enzymes and metabolic routes involved in its transformation.

For instance, investigating whether the compound undergoes phase I (functionalization, e.g., oxidation, reduction, hydrolysis) and phase II (conjugation) metabolic reactions in these organisms would provide insight into its detoxification and elimination pathways. As with the other areas of investigation, specific studies on the metabolic fate of 1-(3-phenylpropyl)biuret in non-human model systems have not been identified in the available scientific literature.